molecular formula C16H30BNO4 B567906 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate CAS No. 1312713-37-3

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Cat. No.: B567906
CAS No.: 1312713-37-3
M. Wt: 311.229
InChI Key: XIVFJLQPKAVJRP-UHFFFAOYSA-N
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Description

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds . It is used as a starting material in the synthesis of various compounds .


Synthesis Analysis

This compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The total yield of the three steps was reported to be 49.9% .


Molecular Structure Analysis

The structures of this compound were confirmed by MS and 1HNMR spectrum .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 311.22 . It has a solid form and a density of 1.03 . The melting point is 60-65°C, and the boiling point is 358.8±35.0 °C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of crizotinib, a therapy for lung cancer. It is synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Structural and Crystallographic Studies

  • The compound tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, has been studied for its structure and crystal properties. It underwent detailed analysis using FTIR, NMR, MS, and X-ray diffraction, revealing insights into its molecular structure and physicochemical characteristics (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).

Novel Synthetic Approaches

  • A novel approach for synthesizing Crizotinib includes using tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as a key intermediate. This method focuses on the efficiency and yield of the synthesis process (Jian-qiang, Yan, Daqing, Zhou, & Yuanqiang, 2014).

Applications in Molecular Chemistry

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the compound's significance in molecular chemistry and drug synthesis. It is synthesized through a series of reactions including acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015).

Investigations into Molecular and Crystal Structures

Safety and Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation .

Mechanism of Action

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

is a complex organic compound with potential applications in various biochemical processes. . Here is a general overview based on the information available:

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound interacts with enzymes, proteins, and other biomolecules to facilitate the formation of carbon-carbon bonds. One of the key enzymes it interacts with is palladium, which acts as a catalyst in Suzuki-Miyaura coupling reactions. The nature of these interactions involves the coordination of the boron atom in the compound with the palladium catalyst, enabling the transfer of the organic group to the target molecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, its impact on cell signaling pathways can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This interaction is crucial for the compound’s role in Suzuki-Miyaura coupling reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound can have sustained effects on gene expression and cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of organic compounds. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing that it can alter the balance of metabolites within cells. This alteration can have downstream effects on cellular processes and overall cell function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVFJLQPKAVJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856636
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312713-37-3
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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